Tinoridine hydrochloride

Catalog No.
S545394
CAS No.
25913-34-2
M.F
C17H21ClN2O2S
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tinoridine hydrochloride

CAS Number

25913-34-2

Product Name

Tinoridine hydrochloride

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H

InChI Key

LMAQHEGFQZGATE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl

Solubility

Soluble in DMSO

Synonyms

2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)-pyridine-3-carboxylic acid ethyl ester, Nonflamin, Nonflamine, tinoridin, tinoridine, tinoridine hydrochloride, tinoridine monohydrochloride, Y 3642, Y-3642

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl

Description

The exact mass of the compound Tinoridine hydrochloride is 352.1012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. It belongs to the ontological category of thienopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tinoridine hydrochloride is a compound currently used for research purposes only. While its potential therapeutic applications are being explored, it is not yet approved for human use []. Here's a breakdown of its current role in scientific research:

Anti-inflammatory Properties:

Tinoridine hydrochloride exhibits anti-inflammatory properties. Studies have shown it can inhibit lipid peroxidation in rat liver microsomes, a process involved in inflammation and cell damage []. This suggests Tinoridine hydrochloride might be useful in researching treatments for inflammatory conditions.

Pharmacokinetic Studies:

Research has been conducted to develop methods for quantifying Tinoridine hydrochloride in biological samples, particularly rat plasma []. This allows scientists to study how the compound is absorbed, distributed, metabolized, and excreted in the body. These pharmacokinetic studies are crucial for understanding the potential therapeutic effects and safety profile of Tinoridine hydrochloride.

Chemical Characterization and Stability:

Some research has focused on characterizing Tinoridine hydrochloride's chemical properties and stability. This includes developing methods to identify and separate its degradation products formed under various stress conditions []. Understanding the stability of a potential drug candidate is essential for its formulation and storage.

Tinoridine hydrochloride is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical structure consists of a thienopyridine core, characterized by the fusion of a thiophene ring and a pyridine ring. The compound's IUPAC name is ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, and its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of approximately 316.42 g/mol .

Typical of thienopyridines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and thiophene rings can participate in nucleophilic substitution reactions.
  • Oxidation: Tinoridine may be oxidized under certain conditions, leading to the formation of various metabolites .

Tinoridine exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms include:

  • Inhibition of Prostaglandin Synthesis: This action accounts for its analgesic and antipyretic effects.
  • Radical Scavenging: Tinoridine has been shown to possess radical scavenging properties, contributing to its potential protective effects against oxidative stress .

The synthesis of tinoridine hydrochloride typically involves several steps:

  • Formation of the Thienopyridine Core: Starting from appropriate precursors, the thienopyridine structure is synthesized through cyclization reactions.
  • Functionalization: Subsequent reactions introduce the amino and carboxylate groups.
  • Hydrochloride Salt Formation: The final step often involves reacting tinoridine with hydrochloric acid to yield tinoridine hydrochloride .

Tinoridine hydrochloride is primarily used in clinical settings for:

  • Pain Management: It is effective in treating various types of pain due to its analgesic properties.
  • Inflammatory Conditions: The compound is utilized in managing conditions characterized by inflammation, such as arthritis.
  • Research Settings: Tinoridine is also investigated for its potential in treating other conditions due to its unique biological activities .

Interaction studies indicate that tinoridine may have significant interactions with other drugs. For instance:

  • Gastrointestinal Risks: Co-administration with certain medications like clodronic acid may increase the risk of gastrointestinal bleeding.
  • Pharmacokinetic Interactions: Tinoridine can influence the metabolism of other drugs, necessitating careful monitoring when used in combination therapies .

Tinoridine shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
NonflaminThienopyridineKnown for anti-inflammatory properties but less potent than tinoridine.
Y-3642ThienopyridineSimilar mechanism but primarily used in research settings.
Ethyl 2-amino-6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxylateThienopyridineA precursor compound that lacks the hydrochloride form's stability and bioavailability.

Tinoridine's unique combination of analgesic and anti-inflammatory properties, along with its radical scavenging capability, distinguishes it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

352.1012268 g/mol

Monoisotopic Mass

352.1012268 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05IIB89IVA

Related CAS

24237-54-5 (Parent)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

25913-34-2
24237-55-6

Wikipedia

Tinoridine hydrochloride

Dates

Modify: 2023-08-15
1: Kalariya PD, Patel PN, Kavya P, Sharma M, Garg P, Srinivas R, Talluri MV. Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites. J Mass Spectrom. 2015 Nov;50(11):1222-33. doi: 10.1002/jms.3640. PubMed PMID: 26505767.
2: Shimada O, Yasuda H. Hydroxyl radical scavenging action of tinoridine. Agents Actions. 1986 Nov;19(3-4):208-14. PubMed PMID: 3030074.
3: Matsumura Y, Miyawaki N, Ohno Y, Sasaki Y, Shimizu T, Morimoto S. Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction. J Pharmacobiodyn. 1985 Jul;8(7):532-8. PubMed PMID: 3906080.
4: Delhotal B, Flouvat B, Potaux L. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure. Int J Clin Pharmacol Ther Toxicol. 1983 Aug;21(8):410-6. PubMed PMID: 6605310.
5: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine, II. Ascorbic acid-induced lipid peroxidation of rat liver mitochondria. Biochim Biophys Acta. 1979 Mar 29;572(3):531-6. PubMed PMID: 582014.
6: Yasuda H, Izumi N, Shimada O, Kobayakawa T, Nakanishi M. The protective effect of tinoridine against carbon tetrachloride hepatotoxicity. Toxicol Appl Pharmacol. 1980 Mar 15;52(3):407-13. PubMed PMID: 6892737.
7: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver. Biochim Biophys Acta. 1977 Oct 24;489(1):163-72. PubMed PMID: 20972.
8: Fujita T, Yasuda M. Effect of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno (2,3-C) pyridine (tinoridine) on fatty acid composition of liver lysosomes from a vitamin E deficient diet to rats. Jpn J Pharmacol. 1973 Dec;23(6):899-901. PubMed PMID: 4544701.
9: Goto K, Hisadome M, Imamura H. Effect of tinoridine on stability of rat liver and kidney lysosomes, and liver parenchymal cells. Biochem Pharmacol. 1977 Jan 1;26(1):11-8. PubMed PMID: 576205.
10: Nakanishi M, Goto K, Hisadome M. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of Tinoridine on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)]. Yakugaku Zasshi. 1975 Aug;95(8):936-43. Japanese. PubMed PMID: 1242397.
11: Nakanishi M, Goto K. [Studies on anti-inflammatory agents. XXIII. Membrane stabilizing action of tinoridine on lysosomes of polymorphonuclear leucocytes from guinea-pigs (author's transl)]. Yakugaku Zasshi. 1974 Jun;94(6):660-5. Japanese. PubMed PMID: 4472612.
12: Tanaka H, Nakagawa M, Takeuchi K, Okabe S. Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats. Dig Dis Sci. 1989 Feb;34(2):238-45. PubMed PMID: 2914545.
13: Goto K, Hisadome M, Maruyama Y, Imamura H. Effects of 2-(4-(2-imidazo[1,2-a]pyridyl)phenyl) propionic acid (Y-9213) and anti-inflammatory drugs on erythrocytes, polymorphonuclear leukocytes and lysosomes in vitro. Jpn J Pharmacol. 1978 Jun;28(3):433-46. PubMed PMID: 702946.
14: Yasuda H, Izumi N, Shimada O, Maruyama Y, Kobayakawa T. Protection against hepatic injury by a novel spiropiperidine derivative. Toxicol Appl Pharmacol. 1986 Sep 30;85(3):398-406. PubMed PMID: 3764923.
15: Morisaki N, Lindsey JA, Stitts JM, Zhang H, Cornwell DG. Fatty acid metabolism and cell proliferation. V. Evaluation of pathways for the generation of lipid peroxides. Lipids. 1984 Jun;19(6):381-94. PubMed PMID: 6429469.
16: Fukawa K, Kanezuka T, Ohba S, Kawano O, Hibi M, Misaki N, Sawabe T. Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650). Arzneimittelforschung. 1982;32(3):225-30. PubMed PMID: 6979341.

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